Aminochlorthenoxazin

Description

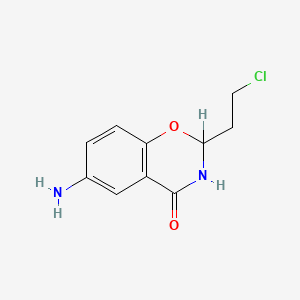

Structure

3D Structure

Propriétés

IUPAC Name |

6-amino-2-(2-chloroethyl)-2,3-dihydro-1,3-benzoxazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-4-3-9-13-10(14)7-5-6(12)1-2-8(7)15-9/h1-2,5,9H,3-4,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYLDXMXEPSXFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NC(O2)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3443-15-0 (mono-hydrochloride) |

Source

|

| Record name | Aminochlorthenoxazin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70957052 |

Source

|

| Record name | 6-Amino-2-(2-chloroethyl)-2H-1,3-benzoxazin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3567-76-8 |

Source

|

| Record name | Aminochlorthenoxazin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-2-(2-chloroethyl)-2H-1,3-benzoxazin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINOCHLORTHENOXAZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM6P84G66V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Aminochlorthenoxazin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Aminochlorthenoxazin, chemically known as 2-amino-7-chloro-3H-phenoxazin-3-one. The primary synthetic route involves a two-step process commencing with the synthesis of the key precursor, 2-amino-5-chlorophenol (B1209517), followed by its oxidative dimerization to yield the final product. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow to facilitate understanding and replication by researchers in the field of medicinal chemistry and drug development.

Introduction

This compound is a phenoxazinone derivative, a class of compounds known for a variety of biological activities. The synthesis of this and similar molecules is of significant interest for the exploration of new therapeutic agents. The core structure, a phenoxazine (B87303) ring, is typically formed through the oxidative coupling of substituted ortho-aminophenols. This guide focuses on a practical and accessible synthetic pathway to obtain this compound.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through a two-stage process:

-

Stage 1: Precursor Synthesis. The key precursor, 2-amino-5-chlorophenol, is synthesized from 2-chloro-5-nitrophenol (B15424) via a reduction reaction.

-

Stage 2: Oxidative Dimerization. Two molecules of 2-amino-5-chlorophenol undergo oxidative coupling to form the phenoxazinone ring structure of 2-amino-7-chloro-3H-phenoxazin-3-one (this compound).

Below is a diagram illustrating the overall synthesis pathway.

An In-depth Technical Guide to the Structural Analogs and Derivatives of Aminochlorthenoxazin

Disclaimer: Due to the limited availability of public information directly pertaining to Aminochlorthenoxazin, this guide focuses on the broader class of aminophenoxazinone and benzoxazine (B1645224) derivatives. These compounds share a core structural similarity with this compound and their study provides valuable insights into the synthesis, biological activities, and potential mechanisms of action relevant to this chemical class.

Introduction

This compound, identified as an antipyretic and analgesic agent, belongs to the benzoxazine class of heterocyclic compounds. While specific data on its structural analogs and derivatives are scarce in publicly accessible literature, the broader family of aminophenoxazinones and other substituted benzoxazines has been the subject of considerable research. These related compounds exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these structural analogs, offering a valuable resource for researchers, scientists, and drug development professionals.

Core Structure and Derivatives

The core chemical structure of this compound is a 7-amino-2-(chloromethyl)-2,3-dihydro-1,4-benzoxazin-3-one. Research into related compounds has largely focused on modifications at various positions of the benzoxazine ring system to explore structure-activity relationships (SAR).

Table 1: Representative Aminophenoxazinone and Benzoxazine Derivatives and their Biological Activities

| Compound Class | Representative Structures | Biological Activity | Reference |

| Aminophenoxazinones | 2-amino-3H-phenoxazin-3-one | Anticancer, Antibacterial, Antifungal | [1][2] |

| 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazin-3-one (Phx-1) | Anticancer | [2] | |

| 3-amino-1,4α-dihydro-4α,8-dimethyl-2H-phenoxazin-2-one (Phx-2) | Anticancer | [2] | |

| Benzoxazine Derivatives | 2-Alkylamino-substituted-1,4-benzoxazines | Neuroprotective | [3] |

| 2H-benzo[b][1][3]oxazin-3(4H)-one derivatives | Antimicrobial | [2] |

Synthesis of Structural Analogs

The synthesis of aminophenoxazinone and benzoxazine derivatives often involves the condensation of substituted 2-aminophenols with various reagents.

General Synthesis of 2-Amino-3H-phenoxazin-3-one Derivatives

A common method for the synthesis of the 2-amino-3H-phenoxazin-3-one scaffold is the oxidative dimerization of 2-aminophenols.

Experimental Protocol: Synthesis of 2-Amino-3H-phenoxazin-3-one [4]

-

Preparation of Reagents:

-

A solution of 2-aminophenol (B121084) (250 mg) in acetone (B3395972) (10 mL).

-

A solution of sodium iodate (B108269) (430 mg) in deionized water (50 mL).

-

A separate solution of 2-aminophenol (250 mg) in acetone (7 mL).

-

A solution of sodium iodate (950 mg) in deionized water (70 mL).

-

-

Reaction Procedure:

-

The first 2-aminophenol solution is added to the first sodium iodate solution and stirred for 10 minutes.

-

The second 2-aminophenol solution is then added to the reaction mixture.

-

After 2 hours of stirring, the second sodium iodate solution is added.

-

The reaction mixture is stirred at room temperature for 20 hours.

-

-

Work-up and Purification:

-

Acetone is removed from the reaction mixture under reduced pressure.

-

The remaining aqueous mixture is cooled in an ice bath.

-

The resulting solid precipitate is collected by filtration and washed with cold water to yield the crude product.

-

Further purification can be achieved by recrystallization or chromatography.

-

Biological Activity and Experimental Protocols

Anticancer Activity

Several aminophenoxazinone derivatives have demonstrated potent anticancer activity.

Table 2: In Vitro Anticancer Activity of Selected Aminophenoxazinone Derivatives [3]

| Compound | Cell Line | IC50 (µM) | Exposure Time (h) |

| Phx-3 | LN229 (Glioblastoma) | 2.602 ± 0.087 | 24 |

| 1.655 ± 0.093 | 48 |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Cancer cell lines (e.g., LN229) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., Phx-3) and incubated for specified durations (e.g., 24 or 48 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways

The mechanism of action of aminophenoxazinones has been primarily investigated in the context of their anticancer effects. For instance, the compound Phx-3 has been shown to induce apoptosis in glioblastoma cells through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway.[3]

Caption: Hypothetical signaling pathway of Phx-3 induced apoptosis.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the development of novel aminophenoxazinone derivatives involves synthesis, characterization, and biological evaluation.

Caption: A typical workflow for developing novel derivatives.

Conclusion

While direct information on the structural analogs and derivatives of this compound is limited, the study of the broader aminophenoxazinone and benzoxazine classes provides a solid foundation for future research. The synthetic methodologies, biological evaluation techniques, and initial mechanistic insights discussed in this guide offer a framework for the design and development of novel analogs with potential therapeutic applications, including but not limited to analgesic and antipyretic activities. Further investigation into the specific SAR of this compound derivatives is warranted to unlock their full therapeutic potential.

References

- 1. Pharmacological Activities of Aminophenoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological Activities of Aminophenoxazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New Natural Herbicides [mdpi.com]

An In-depth Technical Guide on the Stability and Degradation Profile of Aminochlorthenoxazin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminochlorthenoxazin, chemically known as 6-Amino-2-(2-chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one, is a molecule belonging to the benzoxazin-4-one class of heterocyclic compounds. Compounds in this class are known for their diverse biological activities. Understanding the stability and degradation profile of this compound is critical for its development as a potential therapeutic agent, ensuring its quality, safety, and efficacy.

This technical guide provides a comprehensive overview of the predicted stability and degradation pathways of this compound based on the established reactivity of its core chemical structure. It outlines the probable degradation mechanisms under various stress conditions and offers detailed experimental protocols for conducting forced degradation studies.

Predicted Stability and Degradation Pathways

The chemical structure of this compound contains a 4H-3,1-benzoxazin-4-one ring system, which is known to be susceptible to certain degradation pathways, primarily hydrolysis. The presence of an amino group and a chloroethyl side chain may also influence its stability.

2.1. Hydrolytic Degradation

The primary degradation pathway for 2-aryl-4H-3,1-benzoxazin-4-ones is hydrolysis, which results in the opening of the oxazinone ring to form a benzoic acid derivative.[1] The rate of hydrolysis is often pH-dependent. The benzoxazinone (B8607429) ring system is known to be susceptible to hydrolysis, which leads to the opening of the oxazinone ring.[1] Studies on analogous 1,2-dihydro-3,1-benzoxazin-4-one derivatives have shown that these compounds are particularly sensitive to hydrolysis in the pH range of 4.0 to 8.0, exhibiting short half-lives.

The proposed hydrolytic degradation pathway of this compound is initiated by the nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbon (C4) of the oxazinone ring, leading to ring cleavage.

Caption: Predicted hydrolytic degradation pathway of this compound.

2.2. Photolytic Degradation

Compounds with aromatic rings and heteroatoms can be susceptible to photodegradation. Exposure to UV or visible light may induce photochemical reactions, leading to the formation of various degradation products.[1] While specific data on this compound is unavailable, related heterocyclic compounds are known to undergo photodegradation.

2.3. Thermal Degradation

Thermal stress can induce degradation, and the stability of this compound at elevated temperatures should be evaluated. The degradation pathway under thermal stress may differ from hydrolytic or photolytic pathways.

2.4. Oxidative Degradation

The amino group on the benzene (B151609) ring of this compound could be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.

Inferred Forced Degradation Profile

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2] Based on the known chemistry of benzoxazin-4-ones, a plausible forced degradation profile for this compound is summarized below. The target for forced degradation is typically 5-20% degradation of the parent compound.[1]

Table 1: Inferred Forced Degradation Data for this compound

| Stress Condition | Reagent/Condition | Duration | Temperature | Predicted % Degradation | Major Degradation Product(s) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 10 - 15% | Ring-opened benzoic acid derivative |

| Base Hydrolysis | 0.1 M NaOH | 4 hours | 40°C | 15 - 20% | Ring-opened benzoic acid derivative |

| Neutral Hydrolysis | Water | 48 hours | 60°C | 5 - 10% | Ring-opened benzoic acid derivative |

| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 5 - 10% | N-oxide derivative and other oxidative products |

| Thermal | Solid State | 48 hours | 80°C | < 5% | To be determined |

| Photolytic | UV light (254 nm) | 24 hours | Room Temp | 10 - 15% | To be determined |

Experimental Protocols for Forced Degradation Studies

The following are detailed, representative protocols for conducting forced degradation studies on this compound. These protocols are based on general industry practices and literature on similar compounds.[1][3]

4.1. General Stock Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

4.2. Acid Hydrolysis

-

To 1 mL of the this compound stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

-

Dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

4.3. Base Hydrolysis

-

To 1 mL of the this compound stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubate the solution at 40°C for 4 hours.

-

At appropriate time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 M HCl.

-

Dilute with the mobile phase for HPLC analysis.

4.4. Oxidative Degradation

-

To 1 mL of the this compound stock solution, add 1 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At appropriate time points, withdraw aliquots and dilute with the mobile phase for analysis.

4.5. Thermal Degradation

-

Place a known amount of solid this compound in a stable, controlled-temperature oven at 80°C for 48 hours.

-

At specified intervals, withdraw samples, dissolve in a suitable solvent, and dilute for HPLC analysis.

4.6. Photolytic Degradation

-

Expose a solution of this compound (e.g., 0.1 mg/mL in methanol/water) to UV light at 254 nm in a photostability chamber for 24 hours.

-

A control sample should be kept in the dark under the same conditions.

-

At defined time points, withdraw samples for HPLC analysis.

Caption: General experimental workflow for forced degradation studies.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent drug from all significant degradation products and impurities.

5.1. Method Development Strategy

-

Column Selection: A reversed-phase C18 column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often required to achieve adequate separation.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. Mass spectrometry (MS) detection is invaluable for identifying the mass of the degradation products.

-

Method Validation: The method should be validated according to ICH guidelines, including specificity (using stressed samples), linearity, accuracy, precision, and robustness.

Conclusion

While direct stability data for this compound is currently lacking in the public domain, a comprehensive understanding of the stability and degradation profile can be inferred from the well-established chemistry of the benzoxazin-4-one scaffold. The primary anticipated degradation pathway is hydrolysis, leading to the opening of the heterocyclic ring. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are essential to confirm these predictions, identify potential degradation products, and develop a validated stability-indicating analytical method. The information presented in this guide provides a solid foundation for initiating such studies, which are a regulatory requirement and a critical step in the pharmaceutical development of this compound.

References

A Comprehensive Technical Guide to the Biological Activity Screening of Benzoxazine Compounds

Introduction: Benzoxazine (B1645224) derivatives are a versatile class of heterocyclic compounds characterized by a benzene (B151609) ring fused to an oxazine (B8389632) ring.[1][2][3][4] This structural motif has garnered significant attention in medicinal chemistry due to the wide spectrum of pharmacological properties exhibited by its derivatives.[1][3] These compounds have shown promise as antimicrobial, anticancer, and anti-inflammatory agents, among other activities, making them a fertile ground for drug discovery and development.[1][3][5][6] This guide provides an in-depth overview of the biological activity screening of benzoxazine compounds, detailing common experimental protocols, presenting quantitative data, and visualizing key workflows and pathways for researchers, scientists, and drug development professionals.

Key Biological Activities and Data

Benzoxazine and its derivatives have been extensively studied for various biological activities. The primary areas of investigation include their efficacy as antimicrobial, anticancer, and anti-inflammatory agents.

Antimicrobial Activity

Benzoxazine derivatives have demonstrated notable activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][7] The heterocyclic nature of the benzoxazine molecule is thought to contribute significantly to its antimicrobial and antifouling properties.[7]

Table 1: Antimicrobial Activity of Selected Benzoxazine Derivatives

| Compound/Derivative | Target Microorganism | Activity Metric | Result | Reference |

| BOZ-Ola | S. aureus | MIC | 5 µg/mL | [8] |

| BOZ-Ola | S. aureus | MBC | 110 µg/mL | [8] |

| BOZ-Ola | E. coli | MIC | 17 µg/mL | [8] |

| BOZ-Ola | E. coli | MBC | 360 µg/mL | [8] |

| BOZ-Ola | P. aeruginosa | MIC | 53 µg/mL | [8] |

| BOZ-Ola | P. aeruginosa | MBC | 780 µg/mL | [8] |

| Ch/poly(C-fu) (40/60) film | E. coli | MIC | 50 µg/mL | [8] |

| Ch/poly(C-fu) (40/60) film | S. aureus | MIC | 50 µg/mL | [8] |

| Ch/poly(C-fu) (40/60) film | E. coli | Inhibition Zone | 18 ± 0.5 mm | [8] |

| Ch/poly(C-fu) (40/60) film | S. aureus | Inhibition Zone | 18 ± 0.9 mm | [8] |

| Benzoxazine-6-sulfonamides (1b, 1c, 2d, 2g, 2l) | B. subtilis | MIC | 31.25 µg/mL | [9] |

| 6,8-diisopropylspiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one | Acinetobacter baumannii | Growth Inhibition (at 32 µg/ml) | 27% | [7] |

| 6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-one | Candida albicans | Fungicidal Activity | Active | [7] |

Anticancer Activity

A significant body of research has focused on the anticancer properties of benzoxazine derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as inducing apoptosis, causing cell cycle arrest, and inhibiting key enzymes involved in cancer progression.[10][11][12][13] For instance, certain benzoxazinone (B8607429) derivatives have been found to target and downregulate the expression of the c-Myc proto-oncogene, which is often overexpressed in cancer cells.[11] Others have been identified as inhibitors of human topoisomerase I, an enzyme critical for DNA replication.[14]

Table 2: Anticancer Activity of Selected Benzoxazine Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Result (IC50) | Reference |

| Derivative 7 (from study) | HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) | Antiproliferative Activity | < 10 µM | [12] |

| Derivative 15 (from study) | HepG2, MCF-7, HCT-29 | Antiproliferative Activity | < 10 µM | [12] |

| Benzo[a]phenoxazine C9 | RKO (Colorectal), MCF7 (Breast) | Antiproliferative Activity | Low micromolar range | [15] |

| Benzo[a]phenoxazine A36 | RKO (Colorectal), MCF7 (Breast) | Antiproliferative Activity | Low micromolar range | [15] |

| Benzo[a]phenoxazine A42 | RKO (Colorectal), MCF7 (Breast) | Antiproliferative Activity | Low micromolar range | [15] |

| BONC-001 (2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one) | Human Topoisomerase I | Catalytic Inhibitor | 8.34 mM | [14] |

| BONC-013 (ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate) | Human Topoisomerase I | Potential Poison | 0.0006 mM | [14] |

| Compound 2b (3,4-dihydro-2H-1,4-benzoxazine derivative) | MCF-7 (Breast) | Cytotoxicity | 2.27 µM | [16] |

| Compound 2b (3,4-dihydro-2H-1,4-benzoxazine derivative) | HCT-116 (Colon) | Cytotoxicity | 4.44 µM | [16] |

| Compound 4b (3,4-dihydro-2H-1,4-benzoxazine derivative) | MCF-7 (Breast) | Cytotoxicity | 3.26 µM | [16] |

| Compound 4b (3,4-dihydro-2H-1,4-benzoxazine derivative) | HCT-116 (Colon) | Cytotoxicity | 7.63 µM | [16] |

Anti-inflammatory Activity

Benzoxazine derivatives have also been evaluated for their anti-inflammatory potential. Some have been synthesized as hybrids with known nonsteroidal anti-inflammatory drugs (NSAIDs) and have shown significant activity in animal models.[5] A key mechanism of action for some derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.[17]

Table 3: Anti-inflammatory and COX Inhibition Activity of Selected Benzoxazine Derivatives

| Compound/Derivative | Assay/Target | Activity Metric | Result | Reference |

| Compound 3d (benzoxazinone-diclofenac hybrid) | Carrageenan-induced rat paw edema | % Inhibition | 62.61% | [5] |

| Compound 3d (benzoxazinone-diclofenac hybrid) | Acetic acid-induced writhing (analgesic) | % Protection | 62.36% | [5] |

| Compound 3e (1,4-benzoxazine derivative) | COX-2 Inhibition | IC50 | 0.57 µM | [17] |

| Compound 3f (1,4-benzoxazine derivative) | COX-2 Inhibition | IC50 | 0.61 µM | [17] |

| Compound 3r (1,4-benzoxazine derivative) | COX-2 Inhibition | IC50 | 0.68 µM | [17] |

| Compound 3s (1,4-benzoxazine derivative) | COX-2 Inhibition | IC50 | 0.72 µM | [17] |

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable screening of biological activities. Below are methodologies for key assays.

Antimicrobial Screening: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[18]

-

Preparation: A two-fold serial dilution of the test benzoxazine compound is prepared in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL).[18] A positive control (microorganism without the compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under suitable conditions (e.g., 35-37°C for 16-20 hours for bacteria).[18]

-

MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible turbidity or growth.[18]

Anticancer Screening: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[18]

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the benzoxazine compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.[18]

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.[18]

In Vivo Anti-inflammatory Screening: Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[18]

-

Animal Acclimatization: Rodents (typically rats) are acclimated to laboratory conditions.

-

Compound Administration: The test benzoxazine compound, a vehicle control, and a standard drug (e.g., indomethacin) are administered to different groups of animals, usually orally or via intraperitoneal injection.[18]

-

Induction of Edema: After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw of each animal to induce localized inflammation.[18]

-

Paw Volume Measurement: Paw volume is measured using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals afterward (e.g., every hour for 5 hours).[18]

-

Data Analysis: The percentage of edema inhibition is calculated for the treated groups by comparing the increase in paw volume to that of the vehicle control group.[18]

Visualizations of Workflows and Pathways

Graphviz diagrams are provided to illustrate key processes and relationships in the screening of benzoxazine compounds.

Caption: A generalized workflow for the discovery and development of bioactive benzoxazine compounds.

References

- 1. ikm.org.my [ikm.org.my]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. phytojournal.com [phytojournal.com]

- 4. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. daneshyari.com [daneshyari.com]

- 10. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and preliminary biological evaluation of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for HPLC-UV Analysis of Aminochlorthenoxazin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of Aminochlorthenoxazin (ACTX) using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The methodology is adapted from established protocols for structurally similar compounds, specifically Chlorzoxazone (B1668890), providing a robust starting point for method development and validation. This application note includes comprehensive experimental procedures, a summary of key quantitative parameters, and a visual representation of the analytical workflow.

Introduction

This compound (ACTX) is a benzoxazine (B1645224) derivative with potential applications in pharmaceutical development. Accurate and reliable quantitative analysis is crucial for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used, sensitive, and specific method for the analysis of small organic molecules like ACTX. This protocol outlines a reversed-phase HPLC-UV method for the determination of this compound.

Experimental Protocol

This protocol is based on methodologies developed for the structurally analogous compound, Chlorzoxazone, and is expected to provide a high degree of success for the analysis of this compound.[1][2][3][4][5]

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector is required.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1][4]

-

Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

-

Reagents and Solvents:

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Acetic Acid (glacial, analytical grade) or Orthophosphoric Acid (analytical grade)

-

This compound reference standard

-

-

Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

-

Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, dissolve a known amount in methanol and dilute with the mobile phase to fall within the calibration range. For formulations, a powder equivalent to a specific amount of ACTX should be accurately weighed, dissolved in methanol, sonicated, and filtered through a 0.45 µm syringe filter before dilution with the mobile phase.[5]

-

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method development:

-

Mobile Phase: A mixture of Acetonitrile and water (containing a small percentage of acid for peak shape improvement, e.g., 0.1% acetic acid or adjusted to a specific pH with orthophosphoric acid). A common starting ratio is 40:60 (v/v) Acetonitrile:Acidified Water.[2] Isocratic elution is preferred for simplicity and robustness.

-

Flow Rate: 1.0 mL/min.[2]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at 25 °C.

-

UV Detection Wavelength: Based on the UV absorbance spectrum of structurally similar compounds, a detection wavelength in the range of 270-290 nm is recommended. A starting wavelength of 287 nm can be used.[2] The optimal wavelength should be determined by obtaining a UV spectrum of this compound.

Method Validation Parameters

For regulatory submissions and to ensure the reliability of the results, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:

-

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components (e.g., impurities, degradation products, matrix components).

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.

-

Accuracy: The closeness of the test results to the true value. This can be determined by recovery studies of spiked samples.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The following table summarizes the proposed quantitative parameters for the HPLC-UV analysis of this compound, based on typical performance characteristics of similar assays.

| Parameter | Proposed Specification | Reference |

| Column | C18 (250 mm x 4.6 mm, 5 µm) | [1][4] |

| Mobile Phase | Acetonitrile : 0.1% Acetic Acid in Water (40:60 v/v) | [2] |

| Flow Rate | 1.0 mL/min | [2] |

| Injection Volume | 20 µL | [5] |

| Detection Wavelength | 287 nm | [2] |

| Linearity Range | 1 - 100 µg/mL (Correlation Coefficient > 0.999) | [2] |

| Accuracy (Recovery) | 98 - 102% | |

| Precision (RSD) | < 2% | [2] |

| Limit of Quantitation | ~0.05 µg/mL | [2] |

Visualization

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC-UV analysis of this compound.

References

Application Notes and Protocols for Cell-based Assay for Aminochlorthenoxazin Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminochlorthenoxazin is a phenoxazine (B87303) derivative, a class of compounds with diverse biological activities. Related phenoxazine compounds, such as 2-aminophenoxazine-3-one, have demonstrated pro-apoptotic and cytotoxic effects on cancer cells by causing a rapid and drastic decrease in intracellular pH[1]. This suggests that this compound may also possess cytotoxic properties, making it a compound of interest for further investigation in drug discovery and development.

This document provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic potential of this compound. The assays described herein are designed to assess different aspects of cell death, including metabolic activity, membrane integrity, and apoptosis. By employing a multi-assay approach, researchers can gain a more complete understanding of the compound's mechanism of action. The described methods include the MTT assay for cell viability, the LDH assay for necrosis, and the Caspase-3/7 assay for apoptosis.

Data Presentation

The following tables provide a structured format for summarizing the quantitative data obtained from the cytotoxicity assays.

Table 1: Dose-Response of this compound on Cell Viability (MTT Assay)

| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 100 | ||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| IC50 (µM) | \multicolumn{3}{c | }{Calculated from dose-response curve} |

Table 2: Membrane Integrity Assessment by LDH Release Assay

| Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |

| 0 (Vehicle Control) | 0 | ||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| Positive Control | 100 |

Table 3: Apoptosis Induction by Caspase-3/7 Activity Assay

| Concentration (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Increase in Caspase-3/7 Activity |

| 0 (Vehicle Control) | 1 | ||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| Positive Control |

Experimental Protocols

I. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[2][3][4]

Materials:

-

Selected cancer cell line

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[2]

-

MTT solvent (e.g., 0.01 M HCl in isopropanol (B130326) or acidified SDS solution)[2]

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in complete culture medium. A dose-response experiment with concentrations ranging from nanomolar to micromolar levels is recommended.[2]

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a no-cell control (medium only).[2]

-

Remove the old medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[2]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.[4]

-

II. LDH Cytotoxicity Assay

This assay quantitatively measures the activity of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell lysis, providing an indicator of cytotoxicity due to compromised cell membrane integrity.[5][6]

Materials:

-

CytoTox 96® Non-Radioactive Cytotoxicity Assay kit (Promega) or similar

-

Selected cell line

-

Complete cell culture medium

-

This compound

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at the desired density in 100 µL of culture medium.

-

Prepare wells for controls: no-cell control (medium only), vehicle control (cells with vehicle), and maximum LDH release control (cells to be lysed).[7]

-

-

Compound Treatment:

-

Add 100 µL of this compound dilutions to the appropriate wells.

-

Incubate the plate at 37°C for the desired exposure period.[5]

-

-

Maximum LDH Release Control:

-

30 minutes before the end of the exposure period, add 10 µL of 10X Lysis Solution (from the kit) to the maximum LDH release control wells.

-

-

Sample Collection and LDH Reaction:

-

Centrifuge the plate at 250 x g for 4 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Prepare the Substrate Mix according to the kit's instructions.[5]

-

Add 50 µL of the reconstituted Substrate Mix to each well of the new plate.[5]

-

Incubate at room temperature for 30 minutes, protected from light.

-

-

Stop Reaction and Measure Absorbance:

-

Add 50 µL of Stop Solution to each well.

-

Measure the absorbance at 490 nm within one hour using a microplate reader.

-

III. Caspase-3/7 Apoptosis Assay

This luminescent assay measures the activity of caspases-3 and -7, key effector caspases in the apoptotic pathway.[8][9] The assay provides a proluminescent substrate that is cleaved by active caspases to generate a "glow-type" luminescent signal.[9]

Materials:

-

Caspase-Glo® 3/7 Assay System (Promega) or similar

-

Selected cell line

-

Complete cell culture medium (white-walled 96-well plates are recommended for luminescence assays)

-

This compound

-

Luminometer

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a white-walled 96-well plate at a suitable density in 100 µL of medium.

-

Include appropriate controls (vehicle, no-cell).

-

Treat cells with a range of this compound concentrations and incubate for the desired time.

-

-

Assay Reagent Preparation and Addition:

-

Thaw the Caspase-Glo® 3/7 Reagent and equilibrate to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of medium.[9]

-

-

Incubation:

-

Mix the contents of the wells by gently shaking on a plate shaker for 30-60 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours.

-

-

Luminescence Measurement:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Visualizations

Caption: Experimental workflow for assessing this compound cytotoxicity.

Caption: Simplified signaling pathway for Caspase-mediated apoptosis.

References

- 1. 2-Aminophenoxazine-3-one and 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one cause cellular apoptosis by reducing higher intracellular pH in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. MTT assay - Wikipedia [en.wikipedia.org]

- 5. LDH cytotoxicity assay [protocols.io]

- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]

- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

Application Notes and Protocols for In Vivo Dosing and Administration of Novel Compounds in Mice: A General Guideline

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: These application notes and protocols provide a general framework for the in vivo dosing and administration of novel chemical entities, such as "Aminochlorthenoxazin," in mice. As no specific data for this compound was found in the public domain, the following information is based on established guidelines for preclinical research with novel compounds. Researchers must adhere to all institutional and national guidelines for animal welfare and conduct thorough literature reviews for any available information on the specific compound of interest before commencing any in vivo studies. All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[1][2][3]

Introduction

The in vivo evaluation of a novel compound in a mouse model is a critical step in preclinical drug development. This document outlines the key considerations and methodologies for determining the appropriate dosing and administration route for a new chemical entity. The selection of a suitable administration route and dosing regimen is crucial for obtaining reliable and reproducible data on the compound's efficacy, pharmacokinetics, and toxicology.[4] Factors to consider when selecting an administration route include the compound's physicochemical properties, the desired therapeutic effect (local vs. systemic), and the target tissue or organ.[5][6]

Data Presentation: Recommended Administration Routes and Volumes

The following tables summarize common administration routes for mice, along with recommended injection volumes and needle sizes. These are general guidelines, and the optimal parameters may vary depending on the specific study and the properties of the compound being administered.[7]

Table 1: Parenteral Administration Routes in Adult Mice [7]

| Route | Abbreviation | Maximum Volume | Needle Gauge (Typical) |

| Intravenous (tail vein) | IV | 0.2 mL | 27-30 G |

| Intraperitoneal | IP | 2.0 mL | 25-27 G |

| Subcutaneous | SC | 2.0 mL (in multiple sites) | 25-27 G |

| Intramuscular | IM | 0.05 mL per site | 25-27 G |

| Intradermal | ID | 0.05 mL | 26-28 G |

Table 2: Enteral and Other Administration Routes in Adult Mice

| Route | Abbreviation | Maximum Volume | Equipment |

| Oral (gavage) | PO | 10 mL/kg | 18-20 G gavage needle |

| Intranasal | IN | 0.05 mL | Micropipette |

Experimental Protocols

The following are detailed protocols for common administration routes. These should be adapted based on the specific requirements of the experimental design.

Preparation of Dosing Solutions

For any novel compound, careful consideration must be given to the formulation of the dosing solution.

-

Vehicle Selection: The vehicle should be non-toxic, sterile, and inert, and it should solubilize the compound at the desired concentration.[5] Common vehicles include sterile saline, phosphate-buffered saline (PBS), and various oil-based formulations.[8] The physicochemical properties of the test compound, such as its solubility and stability, will dictate the choice of vehicle.[8]

-

Sterility: For parenteral routes, the dosing solution must be sterile to prevent infection.[1][7] This is typically achieved by filtration through a 0.22 µm filter.

-

pH and Osmolality: The pH and osmolality of the formulation should be as close to physiological levels as possible to minimize irritation and discomfort to the animal.[1]

Intraperitoneal (IP) Injection

Intraperitoneal injections are a common method for administering substances systemically.[9]

-

Animal Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen.

-

Injection Site: The ideal injection site is in the lower right or left abdominal quadrant to avoid puncturing the bladder or cecum.[9]

-

Needle Insertion: Insert a 25-27 gauge needle at a 10-20 degree angle.

-

Aspiration: Gently pull back on the syringe plunger to ensure that no blood or urine is aspirated, which would indicate entry into a blood vessel or the bladder.

-

Injection: Slowly inject the solution into the peritoneal cavity.

-

Withdrawal: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.

Subcutaneous (SC) Injection

Subcutaneous injections are used for the sustained release of substances.[9]

-

Animal Restraint: Restrain the mouse by scruffing the loose skin over the neck and shoulders.

-

Injection Site: Lift the skin to form a "tent."

-

Needle Insertion: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.

-

Aspiration: Gently aspirate to ensure a blood vessel has not been entered.

-

Injection: Inject the solution into the subcutaneous space.

-

Withdrawal: Withdraw the needle and gently massage the area to help disperse the solution.

Intravenous (IV) Injection (Tail Vein)

Intravenous injections provide rapid and complete bioavailability.[9] This technique requires a higher level of skill.

-

Animal Warming: Warm the mouse under a heat lamp to dilate the tail veins, making them more visible and accessible.

-

Animal Restraint: Place the mouse in a suitable restraint device that allows access to the tail.

-

Vein Identification: Identify one of the lateral tail veins.

-

Needle Insertion: Insert a 27-30 gauge needle, bevel up, into the vein at a shallow angle.

-

Confirmation of Placement: Correct placement is often indicated by a lack of resistance and the absence of a subcutaneous bleb upon injection of a small volume.

-

Injection: Slowly inject the solution.

-

Withdrawal and Pressure: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Oral Gavage (PO)

Oral gavage is used to administer a precise dose of a substance directly into the stomach.[9][10]

-

Animal Restraint: Gently restrain the mouse by scruffing the neck to straighten the neck and back.

-

Gavage Needle Insertion: Gently insert a flexible, ball-tipped gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus. Do not force the needle.

-

Confirmation of Placement: Ensure the needle has entered the esophagus and not the trachea.

-

Administration: Slowly administer the substance.

-

Withdrawal: Gently remove the gavage needle.

-

Monitoring: Monitor the mouse for any signs of respiratory distress.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the in vivo dosing and administration of a novel compound in mice.

Caption: Workflow for establishing in vivo dosing of a novel compound.

Signaling Pathway (Hypothetical)

As no information is available for the signaling pathways affected by this compound, a diagram cannot be provided. For a novel compound, the identification of affected signaling pathways would typically follow initial efficacy studies and involve techniques such as transcriptomics, proteomics, and targeted molecular assays.

The following is a hypothetical example of how a signaling pathway diagram might be structured once the mechanism of action is elucidated.

Caption: Hypothetical signaling pathway for a novel compound.

References

- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 2. iacuc.wsu.edu [iacuc.wsu.edu]

- 3. research.olemiss.edu [research.olemiss.edu]

- 4. ijpsr.com [ijpsr.com]

- 5. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. cea.unizar.es [cea.unizar.es]

- 8. benchchem.com [benchchem.com]

- 9. rjptsimlab.com [rjptsimlab.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Application Notes and Protocols for the Synthesis of Aminochlorthenoxazin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminochlorthenoxazin, specifically 2-amino-7-chloro-3H-phenoxazin-3-one, and its derivatives are a class of heterocyclic compounds belonging to the phenoxazinone family. These molecules have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and antiviral properties. The core structure, 2-aminophenoxazin-3-one, is a known chromophore in actinomycin (B1170597) D, a potent anticancer antibiotic. This document provides detailed methods and protocols for the synthesis of the this compound core and its subsequent derivatization, which is crucial for the development of new therapeutic agents with improved efficacy and specificity.

Core Synthesis: Oxidative Coupling of 2-Aminophenols

The primary and most common method for synthesizing the 2-aminophenoxazin-3-one scaffold is the oxidative coupling of two molecules of a corresponding 2-aminophenol (B121084). This reaction can be achieved through various means, including enzymatic catalysis, metal-catalyzed oxidation, and other chemical oxidation methods. The general mechanism involves the oxidation of the aminophenol to a quinone-imine intermediate, which then undergoes a series of condensation and further oxidation steps to form the tricyclic phenoxazinone system.

General Reaction Scheme:

Caption: General workflow for the synthesis of 2-aminophenoxazin-3-one derivatives.

Experimental Protocol 1: Synthesis of 2-Amino-8-chloro-3H-phenoxazin-3-one

This protocol is adapted for the synthesis of a chloro-substituted aminophenoxazinone and can be modified for the 7-chloro isomer by using the appropriate starting material (2-amino-4-chlorophenol).

Materials:

-

2-Aminophenol (or substituted 2-aminophenol)

-

Sodium iodate (B108269) (NaIO₃)

-

Deionized water

-

Celite®

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure: [1]

-

Prepare a solution of the chosen 2-aminophenol derivative (e.g., 2-amino-5-chlorophenol, 280 mg) in acetone (10 mL).

-

In a separate flask, prepare a solution of sodium iodate (500 mg) in deionized water (50 mL).

-

Add the 2-aminophenol solution to the sodium iodate solution.

-

Stir the mixture vigorously for 10 minutes at room temperature.

-

After the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite® to remove any insoluble material.

-

Dry the filtrate with anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield the desired 2-amino-chloro-3H-phenoxazin-3-one derivative.

Derivatization of the this compound Core

Once the core 2-amino-7-chloro-3H-phenoxazin-3-one is synthesized, further structural modifications can be made to explore structure-activity relationships. Key reaction sites for derivatization include the amino group and the aromatic rings.

N-Acylation

The amino group at the C2 position can be readily acylated to form amides. This modification can influence the compound's solubility, lipophilicity, and interaction with biological targets.

Caption: Workflow for the N-acylation of the aminophenoxazinone core.

This protocol describes the acetylation of the parent 2-aminophenoxazin-3-one and can be applied to the chloro-substituted analogue.

Materials:

-

2-Aminophenoxazin-3-one

-

Acetic anhydride (B1165640)

-

Pyridine

Procedure:

-

Dissolve 2-aminophenoxazin-3-one in pyridine.

-

Add acetic anhydride dropwise to the solution while stirring.

-

Heat the reaction mixture at reflux for a specified time, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and pour it into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-acetylamino-3H-phenoxazin-3-one.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl or vinyl substituents, significantly expanding the chemical diversity of the derivatives.

Caption: Workflow for Suzuki-Miyaura cross-coupling on the aminophenoxazinone core.

This protocol is based on a similar chloro-substituted phenoxazine (B87303) system and can be adapted for 2-amino-7-chloro-3H-phenoxazin-3-one.

Materials: [2]

-

2-Amino-7-chloro-3H-phenoxazin-3-one

-

Arylboronic acid (e.g., phenylboronic acid)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (B84403) (K₃PO₄)

Procedure: [2]

-

In a reaction vessel, combine 2-amino-7-chloro-3H-phenoxazin-3-one, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

-

Add anhydrous toluene to the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux (approximately 110 °C) for 7-8 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 7-aryl-2-aminophenoxazin-3-one derivative.

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic methods for phenoxazinone derivatives.

Table 1: Yields of Substituted 2-Aminophenoxazin-3-one Synthesis

| Starting Material | Product | Oxidizing Agent | Yield (%) | Reference |

| 2-Aminophenol | 2-Amino-3H-phenoxazin-3-one | Sodium iodate | 28 | [1] |

| 2-Amino-4-carboxyphenol | 2-Amino-3-oxo-3H-phenoxazine-8-carboxylic acid | Sodium iodate | 5.2 | [1] |

| o-Aminophenol | 2-Aminophenoxazin-3-one | Cu(II) complex 84 | 84 | [3] |

| o-Aminophenol | 2-Aminophenoxazin-3-one | Cu(II) complex 85 | 72 | [3] |

Table 2: Catalytic Efficiency in 2-Aminophenoxazin-3-one Synthesis

| Catalyst | kcat (h⁻¹) | Reference |

| Cobalt Complex 2 | 500.4 | [4] |

| Cobalt Complex 3 | 508.9 | [4] |

| Cobalt Complex 4 | 511.2 | [4] |

| Cobalt Complex 6 | 56.0 | [3] |

| Cobalt Complex 7 | 53.8 | [3] |

| Copper Complex 60 | 7.8 x 10⁵ | [4] |

| Copper Complex 62 | 6.2 x 10⁶ | [4] |

Mechanism of Action: Anticancer Activity

Several aminophenoxazinone derivatives, particularly the parent compound 2-aminophenoxazin-3-one (often referred to as Phx-3), have demonstrated potent anticancer activity. The primary mechanism involves the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the modulation of key cellular signaling pathways.

A key event is the reduction of intracellular pH (pHi) in cancer cells, which disrupts cellular homeostasis. This is followed by mitochondrial depolarization, leading to an increase in ROS. The elevated ROS levels then activate stress-related signaling cascades, most notably the JNK pathway, which plays a crucial role in triggering apoptosis. Concurrently, pro-survival pathways such as the AKT/mTOR pathway are often suppressed.

Signaling Pathway Diagram:

Caption: Proposed signaling pathway for apoptosis induction by aminophenoxazinone derivatives.

Conclusion

The synthesis of this compound derivatives offers a promising avenue for the discovery of new therapeutic agents. The foundational oxidative coupling of 2-aminophenols provides a reliable route to the core phenoxazinone scaffold. Subsequent derivatization through methods such as N-acylation and palladium-catalyzed cross-coupling allows for extensive structural diversification. Understanding the mechanism of action, particularly the induction of apoptosis via ROS generation and modulation of signaling pathways, will be instrumental in the rational design of more potent and selective drug candidates. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

- 1. blazingprojects.com [blazingprojects.com]

- 2. researchgate.net [researchgate.net]

- 3. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00604J [pubs.rsc.org]

- 4. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analytical Techniques for the Characterization of Aminochlorthenoxazin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminochlorthenoxazin is a novel heterocyclic compound with potential applications in pharmaceutical development. As with any new chemical entity, comprehensive characterization is essential to confirm its identity, purity, and stability. This document provides detailed protocols and application notes for the analytical characterization of this compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are crucial for structural elucidation, quantitative analysis, and impurity profiling, ensuring the quality and safety of the active pharmaceutical ingredient (API).

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural confirmation of organic molecules. Both ¹H and ¹³C NMR are employed to provide a complete structural map of this compound.

Expected ¹H and ¹³C NMR Spectral Features

For a putative structure of a chlorinated aminobenzoxazine derivative, characteristic chemical shifts are expected. The oxazine (B8389632) ring protons, specifically those on the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms (O-CH₂-N and Ar-CH₂-N), provide key diagnostic signals in the ¹H NMR spectrum, typically appearing between 4.5 and 5.8 ppm.[1] The aromatic protons will exhibit splitting patterns consistent with the substitution on the benzene (B151609) ring. In the ¹³C NMR spectrum, the carbons of these methylene groups and the aromatic carbons provide further structural confirmation.[2][3]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound reference standard and dissolve it in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 25 °C.

-

Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A relaxation delay of 2-5 seconds is recommended.

-

Acquire a sufficient number of scans (typically >1024) to obtain a high-quality spectrum.

-

-

Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal reference.

Quantitative Analysis by HPLC-UV

A robust and validated reversed-phase HPLC method with UV detection is essential for quantifying this compound in bulk material and for monitoring its stability.

Experimental Protocol: HPLC-UV Analysis

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or the λ_max of this compound determined by UV scan).

-

Injection Volume: 10 µL.

-

-

Sample and Standard Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Solution: Prepare the analysis sample at a target concentration of 50 µg/mL using the diluent.

-

Data Presentation: HPLC-UV Method Validation Summary

The method should be validated according to ICH guidelines. The following table summarizes typical performance characteristics for such a method.

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1.0 - 150 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Specificity | No interference from blank or impurities |

Note: The quantitative data presented are representative values based on similar validated methods for heterocyclic compounds and should be confirmed experimentally.[4]

Impurity Profiling by LC-MS/MS

Impurity profiling is a critical component of drug development, ensuring the safety and quality of the API.[5][6] A sensitive LC-MS/MS method is developed for the detection and identification of potential process-related impurities and degradation products. According to ICH guidelines, impurities present at levels above 0.1% should be identified.[6][7]

Experimental Protocol: LC-MS/MS Analysis

-

Instrumentation:

-

UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

-

-

LC Conditions:

-

The same LC conditions as the HPLC-UV method can be adapted, often using smaller particle size columns (e.g., <2 µm) for better resolution and faster analysis times. The use of volatile mobile phase additives like formic acid is crucial for MS compatibility.[8]

-

-

MS/MS Conditions:

-

Ionization Mode: Positive ESI.

-

Scan Mode: Full scan for initial screening and precursor ion selection.

-

Product Ion Scan (MS/MS): Fragment the precursor ion of this compound and any detected impurities to obtain structural information.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Collision Gas: Argon.

-

Optimize collision energy for each target impurity to achieve characteristic fragmentation patterns.

-

-

Sample Preparation:

-

Prepare samples as described in the HPLC-UV protocol. For impurity identification, a more concentrated sample (e.g., 1 mg/mL) may be required to detect trace components.

-

Data Presentation: LC-MS/MS Method Performance

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Range | 0.1 - 10 µg/mL |

| Limit of Detection (LOD) | 0.04 µg/g |

| Limit of Quantification (LOQ) | 0.13 µg/g |

| Specificity | Confirmed by unique MRM transitions and retention time |

Note: The quantitative data is representative and based on methods for trace impurity analysis.[9]

Mandatory Visualizations

Overall Analytical Workflow

The following diagram illustrates the logical workflow for the complete characterization of this compound.

Impurity Identification Workflow

This diagram details the systematic process for identifying and characterizing unknown impurities.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Learn how to conduct structural analysis of impurities in pharmaceuticals | Separation Science [sepscience.com]

- 9. ijper.org [ijper.org]

Application Notes and Protocols for High-Throughput Screening of Aminochlorthenoxazin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminochlorthenoxazin (ACT), chemically known as 6-Amino-2-(2-chloroethyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one hydrochloride, is a compound with potential analgesic and antipyretic properties, suggesting activity within the central nervous system (CNS). Its structural features, particularly the benzoxazinone (B8607429) core, are found in various biologically active compounds. This has led to interest in its potential as a modulator of CNS targets, such as ion channels or neurotransmitter receptors, which are critical in the pathophysiology of numerous neurological disorders. High-throughput screening (HTS) assays provide an efficient platform for the rapid evaluation of compounds like this compound against these targets to identify novel therapeutic leads.

This document provides detailed application notes and protocols for a representative high-throughput screening assay to evaluate the activity of this compound. The focus of this hypothetical application is on the modulation of GABA-A receptors, a key target for many CNS-acting drugs, including anticonvulsants and anxiolytics.

Data Presentation

The following tables summarize hypothetical quantitative data from a primary high-throughput screen and a subsequent dose-response analysis of this compound.

Table 1: Primary High-Throughput Screening (HTS) Data Summary

| Parameter | Value | Description |

| Compound Concentration | 10 µM | The fixed concentration of this compound used in the primary screen. |

| Mean Percent Inhibition | 45.8% | The average inhibition of the target activity observed in the presence of the compound. |

| Standard Deviation | 3.2% | The variability of the inhibition measurement across replicate wells. |

| Z'-Factor | 0.72 | A statistical measure of the quality of the HTS assay, indicating a large separation between positive and negative controls. A Z'-factor > 0.5 is considered excellent for HTS. |

| Signal-to-Background (S/B) | 8.5 | The ratio of the signal from the negative control to the signal from the positive control, indicating a robust assay window. |

Table 2: Dose-Response Analysis of this compound

| Parameter | Value | Description |

| IC50 | 7.8 µM | The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the target's activity. |

| Hill Slope | 1.2 | The steepness of the dose-response curve, providing insights into the binding cooperativity of the compound. |

| R² | 0.98 | The coefficient of determination, indicating a good fit of the dose-response curve to the experimental data. |

Experimental Protocols

This section details the methodology for a fluorescence-based high-throughput screening assay designed to identify modulators of GABA-A receptors.

Principle of the Assay

This assay utilizes a recombinant cell line stably expressing a specific subtype of the human GABA-A receptor and a halide-sensitive yellow fluorescent protein (YFP). Activation of the GABA-A receptor, which is a ligand-gated chloride ion channel, leads to an influx of iodide ions (I⁻) into the cell. The binding of I⁻ to the YFP quenches its fluorescence. Potentiators of the GABA-A receptor will enhance the GABA-induced I⁻ influx, leading to a greater decrease in fluorescence, while inhibitors will block this effect.

Materials and Reagents

-

Cell Line: HEK293 cells stably co-expressing a human GABA-A receptor subtype (e.g., α1β2γ2) and a halide-sensitive YFP.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

-

Iodide Buffer: PBS with NaCl replaced by NaI, pH 7.4.

-

GABA Stock Solution: 10 mM γ-aminobutyric acid in deionized water.

-

This compound Stock Solution: 10 mM in Dimethyl Sulfoxide (DMSO).

-

Positive Control: 10 mM Diazepam in DMSO.

-

Negative Control: DMSO.

-

Assay Plates: 384-well, black, clear-bottom microplates.

Experimental Workflow

Detailed Protocol

-

Cell Plating:

-